N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide
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Overview
Description
N-{2-[3-(2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a variety of functional groups, including a furan ring, an oxadiazole ring, a tetrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxadiazole intermediates, followed by their coupling with the thiophene and tetrazole moieties. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The oxadiazole and tetrazole rings can be reduced to their corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines .
Scientific Research Applications
N-{2-[3-(2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its diverse functional groups allow for the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{2-[3-(2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, through its various functional groups. These interactions may lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[3-(2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE shares similarities with other heterocyclic compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Triazole derivatives: Often used in medicinal chemistry for their antimicrobial properties.
Thiadiazole derivatives: Studied for their potential as anticancer agents.
Properties
Molecular Formula |
C16H15N7O3S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15N7O3S/c1-9-10(2)27-16(23-8-18-21-22-23)13(9)15(24)17-6-5-12-19-14(20-26-12)11-4-3-7-25-11/h3-4,7-8H,5-6H2,1-2H3,(H,17,24) |
InChI Key |
MOCAVVYQWKCMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCCC2=NC(=NO2)C3=CC=CO3)N4C=NN=N4)C |
Origin of Product |
United States |
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